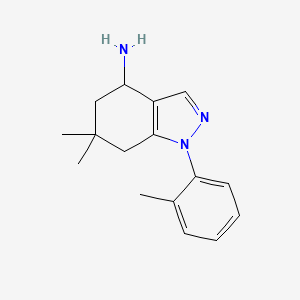![molecular formula C19H19FN6O B6128003 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a chemical compound that has been the focus of scientific research in recent years. This compound belongs to the family of prolinamide derivatives and has shown potential in various applications such as drug development, chemical synthesis, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been reported to have an inhibitory effect on certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation. It has also been reported to bind to the angiotensin II type 1 receptor (AT1R) and inhibit its activity, which is involved in cardiovascular diseases.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce inflammation, and protect against cardiovascular diseases. This compound has also been reported to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. It has also shown potential in various scientific research applications. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability, which can affect its shelf life and reproducibility.
Direcciones Futuras
There are several future directions for research on 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide. One direction is to study its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in human clinical trials. Another direction is to explore its potential as a precursor in the synthesis of other bioactive compounds. This compound has already been used as a starting material for the synthesis of various derivatives, and further research can lead to the discovery of new bioactive compounds. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound. This can lead to the discovery of new targets for drug development and new insights into the biological processes involved in various diseases.
Métodos De Síntesis
The synthesis of 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline and 3-fluorobenzyl bromide in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yield and purity. This method has been optimized and reported in various research articles.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has also been used as a precursor in the synthesis of other bioactive compounds. In addition, it has been studied for its biochemical and physiological effects.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-5-1-4-14(10-15)12-25-9-3-8-18(25)19(27)22-16-6-2-7-17(11-16)26-13-21-23-24-26/h1-2,4-7,10-11,13,18H,3,8-9,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPIBLMPGUESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)
![methyl 2-anilino-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B6127933.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6127937.png)
![6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6127948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6127962.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B6127970.png)
![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B6127978.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)

![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6128011.png)